2-Cyano-2,2-dimethylethyl methanesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2,2-dimethylethyl methanesulfonate typically involves the reaction of 2-cyano-2,2-dimethylethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-2,2-dimethylethyl methanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: This compound can act as an electrophile in nucleophilic substitution reactions, where the methanesulfonate group is replaced by a nucleophile.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-cyano-2,2-dimethylethanol and methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used.
Hydrolysis: The primary products are 2-cyano-2,2-dimethylethanol and methanesulfonic acid.
Scientific Research Applications
2-Cyano-2,2-dimethylethyl methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyano-2,2-dimethylethyl methanesulfonate primarily involves its role as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to modify other molecules by introducing the 2-cyano-2,2-dimethylethyl group .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoethyl methanesulfonate: Similar structure but lacks the two methyl groups on the ethyl chain.
2-Cyano-2-methylpropyl methanesulfonate: Similar structure but has only one methyl group on the ethyl chain.
Uniqueness
2-Cyano-2,2-dimethylethyl methanesulfonate is unique due to the presence of two methyl groups on the ethyl chain, which can influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
Molecular Formula |
C6H11NO3S |
---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
(2-cyano-2-methylpropyl) methanesulfonate |
InChI |
InChI=1S/C6H11NO3S/c1-6(2,4-7)5-10-11(3,8)9/h5H2,1-3H3 |
InChI Key |
XMHFZVYKNRRPMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COS(=O)(=O)C)C#N |
Origin of Product |
United States |
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